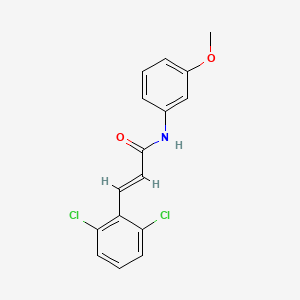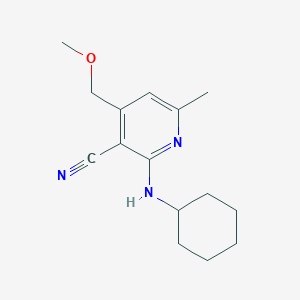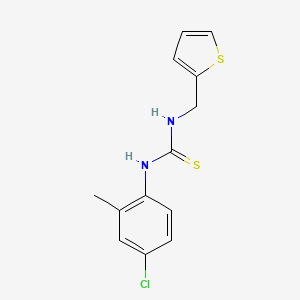
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as TAPS, is a compound that has been studied for its potential use in scientific research. TAPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide works by binding to the active site of PDE10A, preventing the protein from breaking down cyclic nucleotides such as cAMP and cGMP. This leads to an increase in the levels of these nucleotides, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide are largely dependent on its inhibition of PDE10A. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can increase the levels of cAMP and cGMP in the brain, leading to changes in neurotransmitter release and synaptic plasticity. 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects in certain cell types.
实验室实验的优点和局限性
One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in lab experiments is its specificity for PDE10A. This allows researchers to study the function of this protein without affecting other cellular processes. However, one limitation of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its relatively low potency compared to other PDE inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experiments.
未来方向
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as schizophrenia and Huntington's disease, which are associated with dysregulation of PDE10A. Another direction is the development of more potent and selective PDE inhibitors based on the structure of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide and its potential use as a research tool.
合成方法
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the reaction of 3,4,5-trimethoxyaniline with pyrrolidine-2,5-dione followed by the addition of benzenesulfonyl chloride. The resulting product is purified through recrystallization to obtain 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide in its pure form.
科学研究应用
4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been used in scientific research as a tool to study the function of certain proteins in the body. Specifically, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of the protein phosphodiesterase (PDE) 10A. PDE10A is involved in a variety of physiological processes, including cognition, movement, and reward. By inhibiting the activity of PDE10A, 4-(2-oxo-1-pyrrolidinyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can be used to study the role of this protein in these processes.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-13(12-17(26-2)19(16)27-3)20-28(23,24)15-8-6-14(7-9-15)21-10-4-5-18(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNHHISUAPVPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)


![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
methanone](/img/structure/B5770599.png)


![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)

